(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid
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Overview
Description
(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid is an organic compound that features a combination of aromatic and acrylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-(tert-butyl)benzoic acid and an appropriate amine to form the amide intermediate.
Aldol Condensation: The amide intermediate undergoes aldol condensation with 4-hydroxybenzaldehyde in the presence of a base to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for the creation of materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)benzoic acid: Shares the tert-butylbenzamido moiety but lacks the acrylic acid and hydroxyphenyl groups.
4-hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the amide and acrylic acid functionalities.
Uniqueness
(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(E)-2-[(4-tert-butylbenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,3)15-8-6-14(7-9-15)18(23)21-17(19(24)25)12-13-4-10-16(22)11-5-13/h4-12,22H,1-3H3,(H,21,23)(H,24,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNPMOKZWYNHZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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